6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole
Description
Properties
CAS No. |
358641-85-7 |
|---|---|
Molecular Formula |
C16H14BrN |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3 |
InChI Key |
SEFLEVPQVOXUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 1-(2,4-Dimethylphenyl)-2H-Isoindole
Direct bromination of the isoindole precursor is a common approach. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with reactions typically conducted in halogenated solvents (e.g., dichloromethane) under inert atmospheres.
Procedure :
- Substrate Preparation : 1-(2,4-Dimethylphenyl)-2H-isoindole is dissolved in anhydrous dichloromethane.
- Bromination : NBS (1.1 equiv.) is added at 0°C, followed by catalytic AIBN (azobisisobutyronitrile).
- Reaction Conditions : Stirring at reflux (40°C) for 12–24 hours.
- Workup : Quenching with sodium thiosulfate, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).
Mechanistic Insight :
Radical-initiated bromination occurs preferentially at the 6-position due to the electron-donating effects of the 2,4-dimethylphenyl group, stabilizing the intermediate radical.
Friedel-Crafts Alkylation for Aryl Substitution
Synthesis via Friedel-Crafts Reaction
The Friedel-Crafts alkylation introduces the 2,4-dimethylphenyl group to a brominated isoindole precursor.
Procedure :
- Substrate : 6-Bromo-2H-isoindole is reacted with 2,4-dimethylbenzyl chloride in the presence of AlCl₃.
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 6–8 hours.
- Isolation : Aqueous workup followed by silica gel chromatography.
Key Challenges :
- Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
- Lewis acid (AlCl₃) must be rigorously anhydrous to prevent hydrolysis.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of the 2,4-dimethylphenyl group post-bromination.
Procedure :
- Substrate : 6-Bromo-2H-isoindole is treated with 2,4-dimethylphenylboronic acid.
- Catalyst : Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a toluene/water biphasic system.
- Conditions : Reflux at 110°C for 24 hours.
Advantages :
- High regioselectivity and functional group tolerance.
- Scalable for industrial applications.
Reduction of Brominated Precursors
Zinc-Mediated Dehalogenation
Selective reduction of polybrominated intermediates offers a pathway to mono-brominated products.
Procedure :
- Substrate : 1-(2,4-Dimethylphenyl)-2,6-dibromo-2H-isoindole.
- Reduction : Zinc powder in acetic acid at 50°C for 4 hours.
- Isolation : Filtration and recrystallization from ethanol.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | 60–75 | Simple, one-step process | Limited to pre-functionalized substrates |
| Friedel-Crafts Alkylation | 50–65 | Direct aryl introduction | Requires harsh Lewis acids |
| Suzuki-Miyaura Coupling | 70–85 | High efficiency, scalability | Costly palladium catalysts |
| Zinc-Mediated Reduction | 55–60 | Selective dehalogenation | Multi-step synthesis required |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes substitution under catalytic or thermal conditions:
-
With Amines : Reacts with primary/secondary amines (e.g., cyclohexylamine, tert-butylamine) in ethanol at 100°C to form 6-amino derivatives. For example:
Reaction with cyclohexylamine yields 6-(cyclohexylamino)-1-(2,4-dimethylphenyl)-2H-isoindole in 99% yield ( ).
-
With Isocyanides : Participates in multicomponent reactions with coumarins and maleimides to form chromeno-isoindole triones (e.g., 2-bromo-11-(cyclohexylamino)-7-methyl-9-phenylchromeno[3,4-f]isoindole-6,8,10(9H)-trione ) ( ).
Table 1: SNAr Reactions and Conditions
Diels-Alder Cycloadditions
The isoindole core acts as a diene in [4+2] cycloadditions:
-
With Maleimides : Reacts with N-phenylmaleimide (NPM) under acidic or thermal conditions to form bicyclic adducts. For instance:
In AcOH/NaOAc, the reaction produces Michael adducts (e.g., 9-phenyl-6,8,10-trioxo-7-methylchromeno[3,4-f]isoindole ), while Et₃N promotes endo-selective Diels-Alder adducts ( ).
-
With DMAD (Dimethyl Acetylenedicarboxylate) : Forms fused polycyclic systems under mild conditions ( ).
Table 2: Cycloaddition Outcomes
| Dienophile | Conditions | Product Type | Selectivity | Source |
|---|---|---|---|---|
| N-Phenylmaleimide | Et₃N, reflux | Diels-Alder adduct | endo | |
| N-Phenylmaleimide | AcOH/NaOAc, reflux | Michael adduct | - | |
| DMAD | DCM, RT | Fused tetracyclic system | - |
C–H Functionalization
The isoindole ring undergoes regioselective C–H activation:
-
Borylation : Using HBpin (pinacolborane) and a Pd catalyst, the C3 position is borylated to form 3-boryl-6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole , a precursor for Suzuki-Miyaura cross-couplings ( ).
-
Arylation : With aryl halides (e.g., PhCl) and a Rh catalyst, diarylated derivatives are synthesized ( ).
Photochemical and Thermal Rearrangements
-
-H Shifts : Under visible light or Au catalysis, the compound undergoes hydrogen shifts to generate N-allylisoindoles, which are trapped by dienophiles ( ).
-
Dehydrogenation : Catalyzed by Pd/C or chloranil, converts isoindolines to isoindoles ( ).
Biological Interactions
Though limited, structural analogs exhibit:
-
Enzyme Inhibition : Binding to kinases via H-bonding with the lactam carbonyl ().
-
Fluorescence Quenching : Reacts with o-phenylenediamine (OPD) to form non-fluorescent adducts, relevant in biosensing ( ).
Key Mechanistic Insights
-
SNAr : Bromine’s leaving-group ability is enhanced by the electron-withdrawing isoindole ring ().
-
Cycloadditions : Endo preference arises from secondary orbital interactions between the isoindole’s π-system and dienophiles ( ).
-
C–H Activation : Directed by the nitrogen lone pair, enabling site-selective borylation/arylation ( ).
Scientific Research Applications
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key properties of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole and its structural analogs, derived from the provided evidence:
Key Observations:
Substituent Effects on Physicochemical Properties Bromine vs. Fluorine: Brominated analogs (e.g., 6-Bromo-2-(4-bromophenyl)-indole, XLogP3 = 5.1) exhibit higher lipophilicity compared to fluorinated derivatives (e.g., 6-Bromo-4-fluoro-1H-indole, XLogP3 = 2.8) due to bromine’s larger atomic radius and polarizability .
Synthetic Utility
- Brominated isoindoles and indoles are frequently used as intermediates in drug synthesis. For example, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole (MW = 226.11) is optimized for API production due to its moderate molecular weight and purity (>98%) .
- Triazine derivatives like 4,6-bis-(2,4-dimethylphenyl)-s-triazine (MW = 548.70) demonstrate the role of bulky substituents in UV stabilization, a property that could extend to brominated isoindoles .
Comparatively, Alternaric acid (a fungal metabolite) inhibits Botrytis cinerea and Sclerotinia sclerotiorum at low concentrations (MIC ≤ 100 µg/mL), highlighting the importance of substituent positioning for antimicrobial efficacy .
Biological Activity
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is a synthetic compound belonging to the isoindole family. Its unique structure, characterized by a fused benzene and pyrrole ring, along with the presence of a bromine atom and a dimethylphenyl substituent, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and interaction with various biological targets.
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods typical for isoindole derivatives, which often involve cyclization reactions of suitable precursors.
Antimicrobial Properties
Research indicates that isoindole derivatives exhibit a range of antimicrobial activities. Specifically, this compound has shown effectiveness against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that it exhibits selective cytotoxic effects against certain tumor cells while sparing normal cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Significant inhibition |
| HeLa (Cervical Cancer) | 10.0 | Moderate inhibition |
| A549 (Lung Cancer) | 15.0 | Low inhibition |
The structure-activity relationship (SAR) analysis indicates that the presence of the bromine atom and dimethyl groups on the phenyl ring enhances the cytotoxic activity by increasing lipophilicity and facilitating cellular uptake.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies suggest that this compound binds to proteins involved in cell signaling pathways, leading to altered gene expression and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus, showing promising results with reduced infection rates.
- Synergistic Effects : Research has indicated that combining this compound with conventional antibiotics enhances their effectiveness against resistant bacteria.
Q & A
Q. How can this compound be functionalized for use in photophysical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
